molecular formula C10H11ClN2O4 B14638261 1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene CAS No. 55605-31-7

1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene

Cat. No.: B14638261
CAS No.: 55605-31-7
M. Wt: 258.66 g/mol
InChI Key: XKONJTFWTRVFNP-UHFFFAOYSA-N
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Description

1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene is a chemical compound with the molecular formula C10H12ClNO2. It is characterized by the presence of a chloro group, a nitro group, and a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene typically involves the nitration of 1-chloro-2-methyl-2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Chloro-2-methyl-2-nitropropyl)benzene
  • 1-(1-Chloro-2-methyl-2-nitropropyl)-3-nitrobenzene
  • 1-(1-Chloro-2-methyl-2-nitropropyl)-2-nitrobenzene

Uniqueness

1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene is unique due to the specific positioning of the nitro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .

Properties

CAS No.

55605-31-7

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

1-(1-chloro-2-methyl-2-nitropropyl)-4-nitrobenzene

InChI

InChI=1S/C10H11ClN2O4/c1-10(2,13(16)17)9(11)7-3-5-8(6-4-7)12(14)15/h3-6,9H,1-2H3

InChI Key

XKONJTFWTRVFNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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